Lobaplatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lobaplatin is a platinum-based antineoplastic agent primarily used in the treatment of various cancers. It is a third-generation platinum compound, following cisplatin and carboplatin, and is known for its enhanced anticancer activity and reduced toxicity. Lobaplatin is particularly effective against small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia .

Applications De Recherche Scientifique

Lobaplatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of platinum-based anticancer agents.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Industry: Employed in the development of new platinum-based drugs with improved efficacy and reduced toxicity.

Mécanisme D'action

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

Lobaplatin acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by lobaplatin involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . Lobaplatin has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of lobaplatin’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, lobaplatin has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of lobaplatin can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, lobaplatin is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like lobaplatin can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

Analyse Biochimique

Biochemical Properties

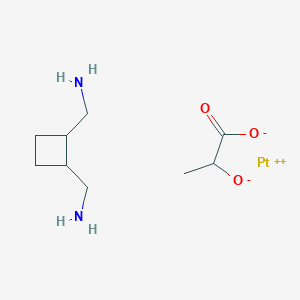

Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . When lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Cellular Effects

Lobaplatin has shown to have significant inhibitory effects on various cancer cells. It inhibits cell growth by forming DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth . It has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Molecular Mechanism

The mechanism of antineoplastic action for lobaplatin is similar to other platinum-induced cytotoxicity mechanisms such as cisplatin and oxaliplatin . Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . In its reactive (active) form, the platinum metal center forms DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth .

Temporal Effects in Laboratory Settings

Lobaplatin has been found to inhibit the growth of tumors effectively in vivo . The toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia .

Dosage Effects in Animal Models

The effects of lobaplatin on animal models have not been extensively studied. It is known that the toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose .

Metabolic Pathways

It is known that platinum-based drugs like lobaplatin can interact with various enzymes and cofactors .

Transport and Distribution

Lobaplatin is administered intravenously by bolus injection or infusion

Subcellular Localization

Given its mechanism of action, it is likely that lobaplatin interacts with DNA within the nucleus of the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lobaplatin involves several key steps:

Formation of Dichloride Complex: Trans-diamine methyl cyclobutane reacts with chloroplatinite in water under an inert gas atmosphere to form a dichloride complex.

Replacement Reaction: The dichloride complex undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates.

Reaction with Lactic Acid: The filtrate from the previous step reacts with L-lactic acid or L-lactate under controlled pH conditions to produce lobaplatin.

Recrystallization: The final product is purified through water/acetone recrystallization to obtain high-purity lobaplatin trihydrate.

Industrial Production Methods: The industrial production of lobaplatin follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, with fewer reaction steps, shorter reaction times, and higher yields, making it suitable for commercial manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions: Lobaplatin undergoes several types of chemical reactions, including:

DNA Cross-Linking: Lobaplatin forms DNA adducts through inter- and intra-strand cross-links with guanine-guanine or guanine-adenine bases, inhibiting DNA synthesis and inducing apoptosis.

Common Reagents and Conditions:

Silver Nitrate: Used in the replacement reaction to form silver chloride precipitates.

L-lactic Acid: Reacts with the filtrate to produce lobaplatin.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Lobaplatin is compared with other platinum-based compounds such as cisplatin, carboplatin, oxaliplatin, and satraplatin:

Cisplatin: The first-generation platinum compound, known for its high efficacy but significant toxicity.

Carboplatin: A second-generation compound with reduced toxicity compared to cisplatin but lower efficacy.

Oxaliplatin: A third-generation compound similar to lobaplatin, with activity against a wide range of tumors and reduced neurotoxicity.

Satraplatin: An orally administered platinum compound with promising preclinical activity.

Lobaplatin is unique due to its balanced profile of high anticancer activity and low toxicity, making it a valuable addition to the arsenal of platinum-based anticancer agents .

Propriétés

Numéro CAS |

135558-11-1 |

|---|---|

Formule moléculaire |

C9H18N2O3Pt |

Poids moléculaire |

397.3 g/mol |

Nom IUPAC |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

Clé InChI |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

SMILES canonique |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D19466; D-19466; Lobaplatin. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.